molecular formula C22H22O3 B1360748 Ethyl 6-oxo-6-(9-phenanthryl)hexanoate CAS No. 898752-90-4

Ethyl 6-oxo-6-(9-phenanthryl)hexanoate

Cat. No. B1360748
M. Wt: 334.4 g/mol
InChI Key: ACVBCOREVPEMIE-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-6-(9-phenanthryl)hexanoate is a chemical compound with the molecular formula C22H22O3 . It has an average mass of 334.408 Da and a monoisotopic mass of 334.156891 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 6-oxo-6-(9-phenanthryl)hexanoate consists of 22 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The exact structure visualization is not provided in the searched resources.


Physical And Chemical Properties Analysis

Ethyl 6-oxo-6-(9-phenanthryl)hexanoate has a molecular weight of 334.40800 . It has a density of 1.146g/cm3 and a boiling point of 511.6ºC at 760 mmHg . The melting point is not specified .

Scientific Research Applications

Catalytic Processes in Organic Synthesis

Research by Virgana et al. (2018) focused on the hydrogenation reaction of 2-ethyl-2-hexenal to 2-ethyl-hexanol, a process relevant to the plasticizer industry. This study emphasized the role of nickel-based catalysts, which are crucial for achieving higher yields of 2-ethyl-hexanol, a compound synthesized by oxo reaction, similar to the reactions involving Ethyl 6-oxo-6-(9-phenanthryl)hexanoate (Virgana et al., 2018).

Synthesis and Reactions in Organic Chemistry

Tanaka et al. (1996) explored the synthesis and reactions of Ethyl 6-Aryl-3-ethoxy-6-oxo-2, 4-hexadienoates, which are biologically significant compounds. Their study provided insights into the Witting reaction and the oxidation processes that are also applicable to the synthesis and reactions of Ethyl 6-oxo-6-(9-phenanthryl)hexanoate (Tanaka et al., 1996).

Photovoltaic Properties and Applications

Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which are relevant for understanding the photovoltaic applications of Ethyl 6-oxo-6-(9-phenanthryl)hexanoate. Their research on the electrical properties of heterojunction diodes underlines the potential of such compounds in photodiode fabrication (Zeyada et al., 2016).

Applications in Medicinal Chemistry

Research by Elzahabi (2017) on the synthesis and biological evaluation of novel quinoxaline derivatives as antiviral agents offers a perspective on the potential medicinal applications of Ethyl 6-oxo-6-(9-phenanthryl)hexanoate. These studies highlight how modifications of chemical structures can lead to significant antiviral activities, providing a framework for exploring similar applications (Elzahabi, 2017).

Enzymatic Synthesis and Biotechnological Applications

Nanduri et al. (2001) explored various biochemical approaches for the synthesis of ethyl 5-(S)-hydroxyhexanoate, a process that shares similarities with the synthesis of Ethyl 6-oxo-6-(9-phenanthryl)hexanoate. Their work demonstrates the versatility of enzymatic methods in organic synthesis, which could be applied to the synthesis and study of similar compounds (Nanduri et al., 2001).

Safety And Hazards

The specific safety and hazard information for Ethyl 6-oxo-6-(9-phenanthryl)hexanoate is not provided in the searched resources . It is recommended to handle this compound with appropriate safety measures in a controlled environment.

properties

IUPAC Name

ethyl 6-oxo-6-phenanthren-9-ylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O3/c1-2-25-22(24)14-8-7-13-21(23)20-15-16-9-3-4-10-17(16)18-11-5-6-12-19(18)20/h3-6,9-12,15H,2,7-8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVBCOREVPEMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645608
Record name Ethyl 6-oxo-6-(phenanthren-9-yl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxo-6-(9-phenanthryl)hexanoate

CAS RN

898752-90-4
Record name Ethyl ε-oxo-9-phenanthrenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-oxo-6-(phenanthren-9-yl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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